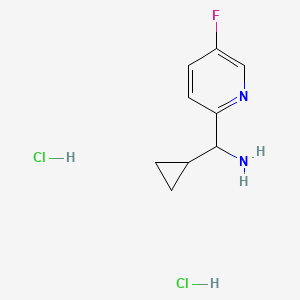
Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1402233-01-5 . It has a molecular weight of 166.2 and is typically in liquid form . It is also known as "[1-(5-fluoropyridin-2-yl)cyclopropyl]methanamine" .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H11FN2.2ClH/c10-8-3-1-2-7 (12-8)9 (11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride” is typically in liquid form . and is usually stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Biased Agonists of Serotonin Receptors
A study conducted by Sniecikowska et al. (2019) explored novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds similar in structure to cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride. These compounds were designed as "biased agonists" of serotonin 5-HT1A receptors. The research found that the aryloxyethyl derivatives of these compounds preferred ERK1/2 phosphorylation in signal transduction assays, indicating potential antidepressant-like activity. This suggests that such compounds, by modulating serotonin receptor activity, could contribute to the development of new antidepressant drugs with favorable drug-like properties and robust in vivo efficacy (Sniecikowska et al., 2019).
Antibacterial Agents
Research by Bouzard et al. (1992) on fluoro-derivatives related to cyclopropyl(5-fluoropyridin-2-yl)methanamine highlighted the synthesis of a series of compounds with notable in vitro and in vivo antibacterial activities. The study emphasized the importance of the cycloalkylamino group in enhancing antibacterial efficacy, with certain derivatives showing promise as therapeutic agents due to their improved activity profiles (Bouzard et al., 1992).
Antiviral Activity
A study by Kolocouris et al. (1994) synthesized aminoadamantane derivatives, including structural analogs to cyclopropyl(5-fluoropyridin-2-yl)methanamine, to evaluate their antiviral activity. Some of these compounds exhibited significant inhibition against the cytopathicity of the influenza A virus, suggesting potential as specific anti-influenza A virus agents. This highlights the versatility of cyclopropyl(5-fluoropyridin-2-yl)methanamine derivatives in antiviral research (Kolocouris et al., 1994).
Herbicidal Activity
Research by Liu et al. (2005) into 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, closely related to cyclopropyl(5-fluoropyridin-2-yl)methanamine, demonstrated excellent herbicidal activities against various weeds, indicating potential applications in agricultural chemistry. This study underscores the compound's utility beyond pharmaceuticals, extending its potential use to crop protection (Liu et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
cyclopropyl-(5-fluoropyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-7-3-4-8(12-5-7)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRWJODOULKQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=C(C=C2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

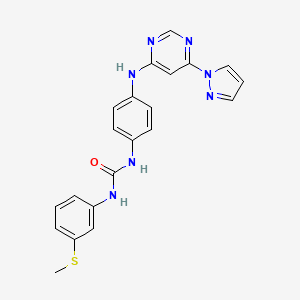
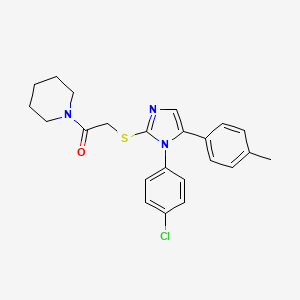
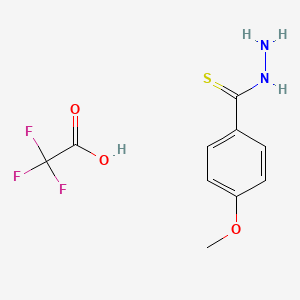
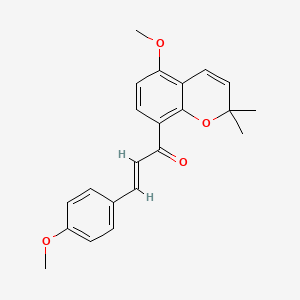
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)
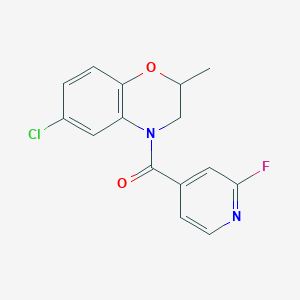
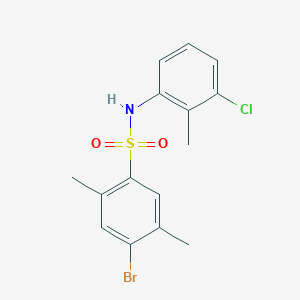
![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)
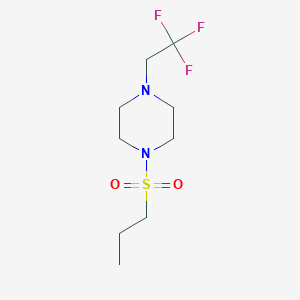
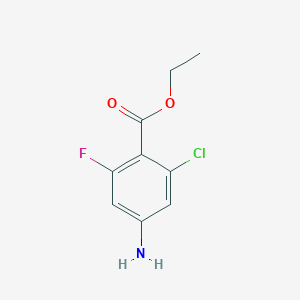
![8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2987348.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2987349.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2987351.png)